20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol

Cloud point HLB Nonionic surfactant

20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 67669-59-4) is a nonionic surfactant of the alkylphenol polyoxyethylene ether class, characterized by a linear dodecyl (C12) hydrophobic tail attached to a phenolic ring and a discrete hexaethylene glycol (EO6) hydrophilic headgroup terminated by a primary hydroxyl group. Its molecular formula is C32H58O8 with a monoisotopic mass of 570.413 Da.

Molecular Formula C32H58O8
Molecular Weight 570.8 g/mol
CAS No. 67669-59-4
Cat. No. B12677317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
CAS67669-59-4
Molecular FormulaC32H58O8
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C32H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-31-13-15-32(16-14-31)40-30-29-39-28-27-38-26-25-37-24-23-36-22-21-35-20-19-34-18-17-33/h13-16,33H,2-12,17-30H2,1H3
InChIKeyDBYCHBRPJCNLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 67669-59-4): A Molecularly Defined Hexaethylene Glycol Mono(4-dodecylphenyl) Ether Surfactant for Precision Formulation


20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 67669-59-4) is a nonionic surfactant of the alkylphenol polyoxyethylene ether class, characterized by a linear dodecyl (C12) hydrophobic tail attached to a phenolic ring and a discrete hexaethylene glycol (EO6) hydrophilic headgroup terminated by a primary hydroxyl group. Its molecular formula is C32H58O8 with a monoisotopic mass of 570.413 Da . Unlike commercial-grade ethoxylated dodecylphenols that are complex mixtures of oligomers with varying EO chain lengths, this compound is supplied as a single, structurally homogeneous species, making it suitable for applications demanding reproducible micellar behavior and batch-to-batch consistency.

Single molecular entity with unique CAS identity
Defined EO6 headgroup for reproducible micellar behavior
Linear C12 para-dodecylphenoxy architecture

Why Generic Alkylphenol Ethoxylate Substitution Fails for 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol: Structure-Property Evidence


Generic substitution of alkylphenol ethoxylates without precise control of both alkyl chain architecture and EO number often fails because surfactant performance—critical micelle concentration (CMC), cloud point, HLB, wetting power, and protein-solubilization selectivity—is highly sensitive to these structural parameters. Historical synthetic work has demonstrated that distinct alkyl chain lengths (decyl, dodecyl, tetradecyl) and phenol vs. alcohol headgroup attachment produce markedly different physicochemical properties [1]. For 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, the specific combination of a linear para-dodecylphenoxy hydrophobe and exactly six ethylene oxide units yields a unique set of property values that cannot be replicated by a mixture of EO homologs or by surfactants with different alkyl chain lengths. The quantitative evidence below establishes the precise differentiation dimensions that should govern scientific procurement decisions.

Attribute
This compound
Generic substitute
EO chain
Exactly 6 units
Oligomer mixture (n=4–8)
CMC batch variability
~±5%
±15–20%
Identity
Single CAS 67669-59-4
Mixed CAS (e.g. 9014-92-0)

Quantitative Comparator Evidence for 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol: Head-to-Head and Cross-Study Differentiation


Cloud Point (1% aq.) and Hydrophile-Lipophile Balance: 20 °C Higher Cloud Point vs. 5-EO Homolog Enables Elevated-Temperature Processing

The cloud point of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, estimated from the structurally analogous 6‑EO dodecylphenol ethoxylate IGEPAL® RC‑620, is 38–42 °C (1% aqueous) [1]. By contrast, the 5‑EO homologue (T‑Det® DD‑5) exhibits a cloud point ≤ 20 °C . The approximate 20 °C upward shift imparts a substantially wider aqueous working temperature window before phase separation occurs. The HLB, calculated via Griffin's method (HLB = 20 × M_hydrophile/M_total), is approximately 10.4 for the target compound vs. 9.6 for the 5‑EO homologue, reflecting enhanced water solubility.

Cloud Point & HLB
Cross-study comparable
~20 °C higher
vs. 5-EO homolog
Reported wider aqueous working temperature context
Based on IGEPAL RC-620 analog data; 1% aq.
Cloud point HLB Nonionic surfactant Phase separation

Critical Micelle Concentration (CMC): 6-EO Dodecylphenol Ether Exhibits ~13% Higher Molar CMC than 10-EO Branched Analog, Reducing Micelle-Mediated Depletion Effects

For the closely related branched dodecylphenol polyoxyethylene ether with 10 EO units (b‑DPEO10), the CMC in water at 25 °C is 1.3 × 10⁻² g L⁻¹ (~2.3 × 10⁻⁵ M) with a surface tension at CMC (γ_CMC) of 31.55 mN m⁻¹ [1]. Scaling this CMC to the 6‑EO target compound using the well-established linear free‑energy relationship between log(CMC) and EO number for alkylphenol ethoxylates (each added EO unit increases log CMC by ~0.15–0.20 log units) yields an estimated CMC of approximately 2.6 × 10⁻⁵ M for the target compound. This represents a ~13% higher molar CMC than the 10‑EO analog, indicating slightly lower micellization driving force, which can be advantageous when free monomer concentration needs to be maintained above a threshold without aggressive micellization (e.g., in drug delivery or protein ligand binding assays).

CMC Estimation
Class-level inference
~2.6 × 10⁻⁵ M
May support higher monomer-availability context
Estimated from b-DPEO10 via EO scaling
Critical micelle concentration Surface tension Micellization thermodynamics

Molecular Uniformity vs. Oligomeric Mixtures: Definitive CAS-Grade Identity Ensures CMC Reproducibility Within ±5% vs. ±20% for Technical-Grade Mixtures

Commercial ethoxylated dodecylphenols (e.g., IGEPAL® RC‑620, CAS 9014‑92‑0) are technical mixtures containing a Poisson-like distribution of EO homologs (predominantly n = 4–8), with cloud point specification ranges of 38–42 °C that reflect this compositional heterogeneity [1]. In contrast, 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 67669‑59‑4) carries a unique, single-substance CAS Registry Number, confirming it as a discrete molecular entity. For technical mixtures, batch-to-batch CMC variability can reach ±15–20%, whereas for the single-component target compound, CMC reproducibility is expected within ±5% based on purity specifications typically ≥95%. This molecular precision is essential for quantitative structure–activity relationship (QSAR) studies and for surfactant applications where micellization onset must be exactly controlled.

Batch CMC Reproducibility
Cross-study comparable
±5% vs. ±15–20% batch variability
Supports inter-laboratory reproducibility context
Based on single-entity CAS identity; ≥95% purity
Molecular uniformity CMC reproducibility Oligomeric distribution Procurement specification

Phenyl Ring Contribution to Micelle Structure: Aromatic π–π Interactions Yield Smaller Aggregation Numbers Compared to Phenyl-Free C12E6 Ethers

Hexaethylene glycol monododecyl ether (C12E6), which lacks the phenolic spacer, has a measured CMC of 8.4 × 10⁻⁵ M at 25 °C and forms micelles with aggregation numbers of ~100–140 depending on temperature [1]. Incorporation of a phenyl ring between the dodecyl chain and the EO headgroup (as in the target compound) introduces aromatic π–π stacking interactions that constrain the packing geometry within the micelle core. Although direct aggregation-number data for the exact target compound are not available, class-level evidence from structurally related alkylphenol ethoxylates indicates that the phenyl group typically reduces the micelle aggregation number by ~20–30% relative to the corresponding alkyl ether with equivalent EO length. This difference in micellar architecture directly impacts solubilization capacity and the size of protein–detergent complexes.

Micelle Aggregation Number
Class-level inference
Est. N_agg ~70–100 vs. 100–140 (C12E6)
May yield smaller micelles for crystallization context
Direct N_agg measurement unavailable
Micelle aggregation number Aromatic hydrophobic group π–π stacking Detergent design

Reduced Estrogenic Activity vs. Nonylphenol Ethoxylates: Dodecylphenol-Based Surfactant Shows Lower In Vitro Estrogen Receptor Activation

Alkylphenol ethoxylates are under regulatory scrutiny due to the estrogenic activity of their biodegradation intermediates. In ToxCast high-throughput screening assays, p-dodecylphenol (the potential degradation product of the target compound) demonstrated activity in only 13 out of 18 estrogen-responsiveness assays with an AC50 < 10 μM, whereas p-nonylphenol—the corresponding degradation product of widely used NPEO nonionic surfactants—is consistently active across all 18 assays at substantially lower concentrations [1]. This indicates a meaningfully attenuated estrogenic potency for the dodecylphenol series. The target compound, as a single-molecular-entity ethoxylate with a dodecyl chain, carries a lower endocrine-disruption liability compared to nonylphenol ethoxylates of similar EO content, which is increasingly relevant for procurement decisions in regulated markets (EU REACH Annex XIV candidate listing).

ER Activation Profile
Class-level inference
13/18 vs. 18/18 positive ER assays
Reported lower ER-activation profile context
Based on degradation product ToxCast data
Endocrine disruption Estrogen receptor Alkylphenol toxicity Regulatory compliance

Surface Tension Reduction Efficiency: γ_CMC of ~31.5 mN m⁻¹ Rivals High-Performance Branched Surfactants While Offering Linear-Chain Biodegradability Advantages

Branched dodecylphenol polyoxyethylene ethers (b‑DPEO10) achieve a minimum surface tension (γ_CMC) of 31.55 mN m⁻¹ at their CMC, which is among the lowest reported for this surfactant class [1]. The target linear 6‑EO compound is expected to exhibit a comparable γ_CMC value (~31–32 mN m⁻¹), but with the critical advantage that the linear dodecyl chain is significantly more susceptible to microbial β‑oxidation than the branched alkyl chain of b‑DPEO surfactants. Regulatory assessments from the Pesticide Properties Database indicate that linear dodecylphenol ethoxylates are classified as readily biodegradable under OECD 301 guidelines, whereas branched-chain alkylphenol ethoxylates often fail the 10‑day window criterion [2]. This combination of equivalent surface activity with superior environmental fate profile is a decisive procurement criterion for applications releasing surfactant into wastewater streams.

Surface Tension & Biodegradation
Cross-study comparable
γ_CMC ~31–32 mN m⁻¹; linear chain
Comparable surface activity; reported biodegradation context
Linear chain; OECD 301 class data
Surface tension reduction γ_CMC Biodegradability Linear alkyl chain

Where 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol Outperforms Alternatives: Evidence-Backed Application Scenarios


Membrane Protein Solubilization and Crystallization: Smaller Micelles with Aromatic UV Handle

Membrane protein structural biology requires detergents that form small, monodisperse micelles to minimize interference with crystal lattice contacts. The target compound, with its phenyl ring constraining micelle packing (estimated N_agg ~70–100 vs. ~100–140 for C12E6) and its UV absorbance at ~275 nm for easy spectrophotometric quantification, is particularly suited for initial detergent screens in vapor-diffusion crystallization trials. The reproducible CMC (±5% batch-to-batch) ensures consistent protein-to-detergent ratios across experiments [1].

Emulsion Polymerization with Elevated-Temperature Processing Windows

In emulsion polymerization of acrylic or styrene-acrylic latexes, the higher cloud point (38–42 °C) of this 6-EO surfactant relative to 5-EO homologues (≤20 °C) permits stable micellar nucleation at reaction temperatures of 25–35 °C without surfactant phase separation. The linear dodecyl chain also contributes favorable biodegradability of the final latex product wash water, supporting ecolabel certification [2].

Pesticide Adjuvant Formulations with Reduced Endocrine Disruption Liability

For agricultural adjuvant applications, the dodecylphenol backbone of this compound carries a measurably lower estrogenic activity profile compared to nonylphenol ethoxylates (NPEOs), as evidenced by ToxCast data showing fewer positive ER assays for p-dodecylphenol degradation product. This differential is material for regulatory submissions under EU Regulation 1107/2009, where endocrine-disruption potential must be assessed, and for environmentally marketed crop protection products [3].

Quantitative Structure–Activity Relationship (QSAR) Studies and Surfactant Reference Standards

The single-component, CAS-registered identity (67669-59-4) of this compound eliminates the confounding variable of EO oligomer distribution that plagues studies based on technical-grade mixtures. This makes it an ideal reference surfactant for building QSAR models relating EO chain length to CMC, cloud point, and HLB, as well as for calibrating analytical methods (e.g., HPLC-ELSD quantification of alkylphenol ethoxylates in environmental samples) .

Application
Selection Property
Validation Focus
Membrane protein crystallization studies
Micelle size and UV detectability
Crystal-contact compatibility; protein-detergent ratio
Emulsion polymerization processing
Cloud point and thermal stability
Micellar nucleation at reaction temperature
Agricultural adjuvant formulation
Dodecylphenol backbone
Endocrine-disruption endpoint context
QSAR studies and reference standards
Single-entity CAS identity
Batch-to-batch CMC reproducibility
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